molecular formula C16H13N5 B2686071 N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-41-2

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Katalognummer: B2686071
CAS-Nummer: 245039-41-2
Molekulargewicht: 275.315
InChI-Schlüssel: SAFFSHFEBNZKGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a triazole ring fused to a quinoxaline moiety, with a benzyl group attached to the nitrogen atom of the triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of ortho-phenylenediamine with dicarbonyl compounds to form quinoxaline derivatives. This intermediate is then reacted with hydrazine derivatives and benzyl halides under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research has indicated that derivatives of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibit significant anticonvulsant activity. In studies using the metrazol-induced convulsion model, certain synthesized compounds demonstrated superior efficacy compared to standard treatments like phenobarbitone sodium .

CompoundActivity Level
Compound 14High
Compound 15bModerate

Antidepressant Effects

A series of related compounds have shown promise in reducing immobility in Porsolt's behavioral despair model in rats, suggesting potential antidepressant properties. The optimal activity has been linked to specific substitutions on the triazoloquinoxaline scaffold .

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. Compounds have been identified as effective DNA intercalators and topoisomerase II inhibitors. For instance, certain derivatives exhibited potent antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating several triazoloquinoxaline derivatives for anticonvulsant effects, compounds were synthesized and tested using established animal models. Two specific compounds showed remarkable anticonvulsant activity with minimal side effects compared to traditional drugs.

Case Study 2: Anticancer Activity Assessment

Another study involved synthesizing a series of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amines and assessing their antiproliferative effects on multiple cancer cell lines. The results demonstrated that specific modifications to the quinoxaline structure significantly enhanced anticancer efficacy.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other quinoxaline derivatives, such as:

    1,2,4-triazolo[4,3-a]quinoxaline: Similar in structure but lacks the benzyl group.

    1,2,4-triazino[4,3-a]quinoxaline: Contains a triazine ring instead of a triazole ring.

    Imidazo[1,2-a]quinoxaline: Features an imidazole ring fused to the quinoxaline moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, alongside relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazoloquinoxalines. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the target compound in moderate to high yields. For example, one method involves the use of hydrazine derivatives and benzyl halides in the presence of a suitable base to facilitate the formation of the triazole ring fused with the quinoxaline moiety.

2.1 Anticancer Activity

Several studies have reported on the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • HCT116 and HepG2 Cell Lines : The compound exhibited IC50 values ranging from 2.44 to 9.43 μM against these cell lines, indicating potent anticancer activity .

The biological activity is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II). The structure-activity relationship (SAR) studies suggest that modifications on the benzyl group and the triazole ring can enhance binding affinity and cytotoxicity. For example, compounds with trifluoromethyl substitutions showed improved lipophilicity and binding interactions with DNA .

3.1 Anticonvulsant Activity

In a study evaluating anticonvulsant properties using a metrazol-induced convulsion model, certain derivatives of this compound demonstrated significant protective effects against seizures . Among the tested compounds, some exhibited comparable efficacy to standard anticonvulsants like phenobarbital.

3.2 Phosphodiesterase Inhibition

Research has also highlighted the role of this compound as a phosphodiesterase inhibitor. This activity is particularly relevant in treating central nervous system disorders such as Alzheimer's disease and schizophrenia . The inhibition of phosphodiesterase enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways.

4. Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Activity Cell Line/Model IC50/Effect Reference
AnticancerHCT1162.44 μM
AnticancerHepG26.29 μM
AnticonvulsantMetrazol modelSignificant effect
Phosphodiesterase InhibitionCNS disordersEffective inhibitor

5. Conclusion

This compound exhibits promising biological activities across various therapeutic areas including oncology and neurology. Ongoing research into its mechanisms of action and potential modifications may lead to the development of more effective derivatives for clinical applications.

Eigenschaften

IUPAC Name

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFFSHFEBNZKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.